6-Bromo-2-methylbenzofuran

Anticancer SAR Cytotoxicity

6-Bromo-2-methylbenzofuran (CAS 188714-76-3) is a strategic brominated benzofuran building block. Its 6-position bromine enables regioselective Suzuki-Miyaura and Sonogashira cross-coupling inaccessible to 5- or 7-bromo isomers. This scaffold is a key intermediate in patented EZH2 inhibitors (US-20200354349-A1) and submicromolar hCA IX inhibitors for breast cancer. The 2-methylbenzofuran core, validated as a tail pharmacophore, combined with the 6-bromo handle, offers a privileged starting point for focused kinase inhibitor libraries and novel antifungal agents with up to 16-fold enhanced potency. Choose for defined regiochemistry and dual synthetic-biological utility.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
Cat. No. B8694365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylbenzofuran
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=C(C=C2)Br
InChIInChI=1S/C9H7BrO/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3
InChIKeyPWOHOSNFQJPKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methylbenzofuran: Core Building Block for Brominated Benzofuran Derivatives in Medicinal Chemistry


6-Bromo-2-methylbenzofuran is a brominated benzofuran derivative featuring a methyl group at the 2-position and a bromine atom at the 6-position (C9H7BrO, MW: 211.05 g/mol) . Benzofuran scaffolds represent privileged heterocyclic systems in medicinal chemistry due to their diverse therapeutic properties including anticancer, antifungal, antimicrobial, and antiviral activities [1]. The bromine substituent at the 6-position confers distinct electronic and steric properties that modulate both synthetic utility and biological activity [2]. This compound serves as a versatile synthetic intermediate, particularly in Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling access to structurally diverse biaryl and alkynyl derivatives .

Why Unsubstituted or Differently Halogenated Benzofurans Cannot Replace 6-Bromo-2-methylbenzofuran in Structure-Activity-Dependent Applications


Benzofuran derivatives exhibit highly substitution-dependent biological profiles that preclude generic interchangeability. SAR analysis from a 2019 study of 14 benzofuran derivatives (including six brominated compounds) demonstrated that bromine introduction specifically at positions adjacent to methyl or acetyl groups attached to the benzofuran system increases cytotoxicity in both normal and cancer cells [1]. This dual effect—enhanced potency coupled with reduced cancer cell selectivity—represents a critical structural consideration for compound selection: the 6-bromo substitution pattern produces a distinct pharmacological signature that differs fundamentally from unsubstituted, chlorinated, or 5-bromo substituted analogs [2]. Additionally, the 6-position bromine enables regioselective cross-coupling chemistry that is sterically and electronically inaccessible to 5-bromo or 7-bromo isomers . Consequently, substituting a 6-bromo-2-methylbenzofuran core with an alternative benzofuran scaffold would alter both synthetic outcomes and biological target engagement profiles.

Quantitative Differentiation of 6-Bromo-2-methylbenzofuran Against Structural Analogs: Head-to-Head and Class-Level Comparative Evidence


Bromine Substitution at C6 Increases Cytotoxicity Relative to Non-Brominated Benzofuran Analogs

Structure-activity relationship (SAR) analysis of 14 benzofuran derivatives evaluated against K562, MOLT-4, HeLa, and HUVEC cell lines established that the presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity in both normal and cancer cells compared to non-brominated analogs [1]. The study explicitly identified that five compounds (1c, 1e, 2d, 3a, 3d) containing brominated benzofuran cores demonstrated significant cytotoxic activity across all tested cell lines, with the bromine substituent being the critical structural determinant differentiating active from inactive compounds [2]. This class-level SAR finding indicates that 6-bromo-2-methylbenzofuran, bearing both bromine and methyl substituents, falls within the enhanced-cytotoxicity structural class.

Anticancer SAR Cytotoxicity

C6 Bromine Enables Suzuki-Miyaura and Sonogashira Cross-Coupling for Biaryl and Alkynyl Derivative Synthesis

6-Bromo-2-methylbenzofuran serves as a versatile substrate for palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions at the C6 position, enabling efficient generation of biaryl and alkynyl derivatives . In contrast, non-halogenated benzofuran analogs cannot undergo direct cross-coupling without prior functionalization (e.g., lithiation or borylation), adding synthetic steps and reducing overall yield [1]. Among halogenated benzofurans, the 6-bromo derivative offers distinct reactivity compared to 6-chloro analogs: the C-Br bond undergoes oxidative addition to Pd(0) catalysts more readily than C-Cl bonds, providing higher coupling efficiency under milder conditions [2]. The 2-methyl substituent further directs regioselectivity, leaving the C6 bromine as the primary coupling site.

Organic Synthesis Cross-Coupling Medicinal Chemistry

6-Bromo-2-methylbenzofuran Core in EZH2 Inhibitor Patent as Synthetic Intermediate

A 2020 patent (US-20200354349-A1) discloses benzofuran derivatives as EZH2 inhibitors for treatment of non-Hodgkin's lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, and synovial sarcoma, with 6-bromo-2-methylbenzofuran explicitly identified as a key synthetic intermediate in the preparation of Formula (I) compounds [1]. The patent claims cover benzofuran derivatives with specific substitution patterns including halogenated cores, with the 6-bromo-2-methyl substitution representing a preferred embodiment for subsequent derivatization [2]. Notably, the patent distinguishes between various halogenated benzofuran intermediates, specifying that the 6-bromo substitution pattern provides optimal balance of reactivity for downstream functionalization while maintaining metabolic stability in final drug candidates [3].

Epigenetics EZH2 Inhibition Oncology

6-Bromo Substitution Confers Superior Antifungal Activity Compared to 5-Bromo Analogs

A 2023 study of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs identified that 6-(2-benzofuran) substitution produced up to a 16-fold increase in antifungal activity against Cryptococcus neoformans compared to parent amiloride/HMA scaffolds [1]. Crucially, separate SAR studies on benzofuran-mercaptotriazole hybrids established that bromination at the 6-position of the benzofuran nucleus increases antifungal activity, whereas 5-bromo substitution produces a different activity profile [2]. The 6-bromo-2-methylbenzofuran scaffold combines both the 6-bromo substitution (associated with enhanced antifungal potency) and the 2-methyl group (which contributes to lipophilicity and membrane penetration), distinguishing it from 5-bromo and unsubstituted analogs.

Antifungal SAR Antimicrobial

Benzofuran Core with Halogen Substituents Demonstrates PI3K and EGFR Inhibitory Activity in Class-Level Studies

Multiple studies establish that halogenated benzofuran derivatives exhibit kinase inhibitory activity relevant to oncology applications. A 2020 study of benzofuran-based derivatives evaluated PI3K inhibition, with compounds 8, 9, and 11 showing PI3Kα IC50 values of 4.1 μM, 7.8 μM, and 20.5 μM respectively, compared to 6.18 μM for reference inhibitor LY294002 [1]. Bromobenzofuran-oxadiazole hybrids (BF-2, BF-5, BF-6) displayed excellent binding affinities with EGFR, PI3K, mTOR, and tubulin polymerization enzyme active sites in molecular docking and MM-GBSA/MM-PBSA studies [2]. Cyanobenzofuran derivatives with halogen substitution demonstrated antiproliferative activity comparable to doxorubicin (IC50 4.17-8.87 μM) and afatinib (5.5-11.2 μM) in cancer cell lines [3]. While direct data for 6-bromo-2-methylbenzofuran as a standalone kinase inhibitor is not available, the compound contains the halogenated benzofuran pharmacophore common to active PI3K and EGFR inhibitors in these class-level studies.

PI3K Inhibition EGFR Inhibition Kinase Inhibitors

Carbonic Anhydrase IX Selectivity Profile of Benzofuran Carboxylic Acids Demonstrates Tail-Dependent Potency

A 2020 study evaluated benzofuran-based carboxylic acid derivatives featuring either 2-methylbenzofuran or 5-bromobenzofuran tails linked via ureido linkers to benzoic or hippuric acid moieties [1]. Compounds with 2-methylbenzofuran tails (e.g., 9b, 9e, 9f) acted as submicromolar hCA IX inhibitors with KI values of 0.91 μM, 0.79 μM, and 0.56 μM respectively, demonstrating selective inhibitory profiles against target hCA IX over off-target isoforms hCA I (SI: 2 to >63) and hCA II (SI: 4-47) [2]. The 5-bromobenzofuran tail series exhibited a different selectivity and potency profile. Compound 9e (2-methylbenzofuran tail) displayed promising antiproliferative activity against MDA-MB-231 breast cancer cells with IC50 = 2.52 ± 0.39 μM [3]. This study establishes that 2-methylbenzofuran tails confer a distinct pharmacological signature that differs from 5-bromobenzofuran tails, supporting the value of the 2-methyl substitution pattern.

Carbonic Anhydrase Inhibition Tumor Hypoxia Breast Cancer

Validated Application Scenarios for 6-Bromo-2-methylbenzofuran Based on Quantitative Evidence


Synthesis of EZH2 Inhibitor Candidates for Epigenetic Oncology Programs

6-Bromo-2-methylbenzofuran serves as a key synthetic intermediate in the preparation of EZH2 inhibitors as disclosed in US-20200354349-A1 [1]. The patent explicitly claims benzofuran derivatives containing the 6-bromo-2-methyl substitution pattern for treating non-Hodgkin's lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, and synovial sarcoma. This validated application is supported by the compound's utility in palladium-catalyzed cross-coupling reactions that enable diversification into patentable EZH2 inhibitor scaffolds .

Development of Selective Carbonic Anhydrase IX Inhibitors Targeting Hypoxic Tumors

The 2-methylbenzofuran moiety (the core structural feature of 6-bromo-2-methylbenzofuran) has been validated as a tail pharmacophore in submicromolar hCA IX inhibitors with high isoform selectivity (SI up to >63 vs. hCA I, 4-47 vs. hCA II) [1]. The bromine at C6 provides a functional handle for further derivatization while retaining the 2-methylbenzofuran scaffold that confers hCA IX selectivity. This application is directly relevant to breast cancer therapeutics, where compound 9e (containing a 2-methylbenzofuran tail) demonstrated antiproliferative activity with IC50 = 2.52 ± 0.39 μM against MDA-MB-231 cells .

Building Block for PI3K and EGFR Kinase Inhibitor Libraries

Class-level evidence from multiple studies establishes that halogenated benzofuran derivatives exhibit PI3K and EGFR inhibitory activity [1]. Benzofuran-based compounds have demonstrated PI3Kα inhibition with IC50 values of 4.1-20.5 μM (compared to reference LY294002 at 6.18 μM) , and bromobenzofuran-oxadiazole hybrids show excellent binding to EGFR, PI3K, and mTOR active sites . 6-Bromo-2-methylbenzofuran contains the validated halogenated benzofuran pharmacophore and the C6 bromine enables rapid diversification via cross-coupling to generate focused kinase inhibitor libraries.

Synthesis of Antifungal Agents Targeting Cryptococcus neoformans and Multidrug-Resistant Fungi

Studies of 6-substituted benzofuran analogs have demonstrated up to 16-fold increased antifungal activity against Cryptococcus neoformans compared to parent scaffolds, with broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens including multidrug-resistant clinical isolates [1]. SAR analysis confirms that bromination specifically at the benzofuran nucleus increases antifungal activity, positioning 6-bromo-2-methylbenzofuran as a privileged starting material for developing novel antifungal agents .

Quote Request

Request a Quote for 6-Bromo-2-methylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.